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Fluorescent Brightener 119

Cat. No.: B1170155
CAS No.: 12270-52-9
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Description

Historical Trajectories and Evolution of Optical Brightening Agent Technologies

The endeavor to counteract the natural yellowing of materials predates modern chemistry, with early methods including bleaching in the sun and the use of "bluing agents." fibre2fashion.com The scientific principle of fluorescence was first described by G.G. Stokes in 1852 after observing the phenomenon in uranium glass. culturalheritage.org A pivotal moment in the development of whitening technology occurred in 1929 when Paul Krais discovered that an extract from horse chestnut bark, known as aesculin, could produce a blue fluorescence that visually offset the yellow hue of materials. culturalheritage.orgchemicalbook.com Aesculin, a derivative of coumarin, was effective but had significant drawbacks, including poor stability when exposed to light and a lack of wash fastness. fibre2fashion.com

The limitations of natural whiteners spurred the development of synthetic alternatives. culturalheritage.org In the mid-1930s, synthetic optical brightening agents began to see industrial application. culturalheritage.org The first commercially successful FWAs were developed in 1940 by Bayer in Germany and were based on stilbene (B7821643) derivatives. chemicalbook.compardissabz.com The use of these agents expanded rapidly, with applications in photographic papers beginning in the early 1950s. culturalheritage.org The evolution of FWA technology has been driven by the continuous demand for products with improved stability, performance, and compatibility with a wide range of materials and industrial processes. fibre2fashion.com

Academic Significance and Contemporary Research Landscape of Fluorescent Brightener 119

This compound (CAS No. 12270-52-9), also known by trade names such as Uvitex CK and Blankophor REU, has been noted in various research contexts. chemicalbook.com Historical records indicate its importation into the United States as early as 1972. epa.gov

In academic and research settings, the unique properties of specific brighteners are often exploited for analytical purposes. This compound is described as a fluorescent brightener that exhibits stability in the presence of sulfate (B86663) and UV light. biosynth.com This stability makes it a candidate for specialized applications, such as monitoring water levels by measuring the intensity of its fluorescence. biosynth.com The compound is known to emit light in the blue region at approximately 475 nm. biosynth.com

The broader class of fluorescent brighteners is a subject of significant academic interest. Research has demonstrated their utility as fluorescent stains in microbiology for the analysis of microorganisms, including bacteria and fungi, via techniques like flow cytometry. nih.govnih.gov For instance, certain brighteners are effective for staining both vegetative microbial cells and bacterial spores. nih.gov Other academic investigations have explored the use of FWAs as photoinitiators in free radical polymerization, highlighting their role in materials science. researchgate.net In one study focused on the effects of brighteners on microorganisms, this compound was tested for its ability to induce mutations in Saccharomyces cerevisiae. epa.gov These applications underscore the role of fluorescent brighteners not just as whitening agents but as functional molecules in diverse fields of scientific inquiry.

Properties

CAS No.

12270-52-9

Molecular Formula

C5H8N2S

Origin of Product

United States

Synthetic Methodologies and Production Pathways of Fluorescent Brightener 119

Historical Development of Synthetic Routes for Stilbene-Based Optical Brighteners

The concept of optical whitening predates the invention of synthetic brighteners. Early efforts involved "bluing," a process of adding a small amount of blue dye to counteract yellowing. blogspot.com A significant conceptual leap occurred in 1929 when Paul Krais observed that an aqueous extract from horse chestnut bark could impart a whitening effect on fabrics. culturalheritage.orgsci-hub.se The active compound was identified as aesculin, a naturally occurring glucoside of 6,7-dihydroxycoumarin, which fluoresces under ultraviolet light. sci-hub.se However, these natural brighteners suffered from poor light and water fastness, limiting their practical application. culturalheritage.org

The modern era of optical brighteners began with the development of synthetic, more durable compounds based on the stilbene (B7821643) structure. culturalheritage.org These synthetic agents offered superior performance and stability. A pivotal moment in the commercialization of these products was in 1940, when the first stilbene-based fluorescent brightener, a derivative of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid, was developed. lookchem.com This innovation laid the groundwork for the vast family of stilbene-based OBAs, which now accounts for over 80% of all brighteners produced. blogspot.comsci-hub.se The initial applications were not just in textiles but also in materials like cellophane and X-ray film enclosures to prevent degradation from ultraviolet light. sci-hub.seresearchgate.net

Modern Industrial Synthesis Processes and Process Innovations

The industrial synthesis of Fluorescent Brightener 119 and related compounds is predominantly based on the chemistry of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a key intermediate. unishivaji.ac.in The vast majority of commercially successful stilbene brighteners are bis-triazinyl derivatives of DAS, prized for their high performance, good light fastness, and the versatility offered by their synthesis pathway. unishivaji.ac.in

The general manufacturing process is a multi-step sequence:

Formation of the Stilbene Backbone: The process typically begins with the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). This is often achieved through the oxidation of 4-nitrotoluene-2-sulfonic acid. unishivaji.ac.in

First Condensation with Cyanuric Chloride: The DAS is then reacted with two equivalents of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is carefully controlled, typically at low temperatures (0-20°C), to ensure that only one chlorine atom on each triazine ring is substituted by the amino groups of the DAS molecule. google.com

Second and Third Condensation Reactions: The resulting intermediate, which contains two dichlorotriazinyl groups, is then reacted with various primary or secondary amines, alcohols, or phenols. unishivaji.ac.in This step allows for the introduction of different functional groups, which fine-tunes the properties of the final brightener, such as its solubility, affinity for specific substrates, and whitening efficiency. For FB 119, specific amines are used to create the final molecular structure. The reactions are typically carried out in an aqueous solution, with the pH carefully maintained between 8 and 10 using an alkali like sodium carbonate, and the mixture is heated to drive the reaction to completion (e.g., 90-100°C for several hours). google.com

This modular approach allows for the creation of a wide array of brighteners with tailored properties from a common set of intermediates.

Interactive Table: Key Stages in Stilbene-Based OBA Synthesis

Synthesis Stage Primary Reactants Key Conditions Intermediate/Product Reference
Preparation of Dichloro Intermediate 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), Cyanuric ChlorideAqueous dispersion, Temp: 0-20°C, pH control4,4'-bis(2,4-dichloro-1,3,5-triazin-6-ylamino)stilbene-2,2'-disulfonic acid unishivaji.ac.in, google.com
Final Condensation Dichloro Intermediate, Amine/Alcohol AdductsAqueous solution, Temp: 90-100°C, pH: 8-10 (maintained with Sodium Carbonate)Final Optical Brightener (e.g., FB 119) google.com

Principles of Green Chemistry in the Production of this compound

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact, and the production of optical brighteners is no exception. ippta.co The focus is on developing more sustainable and environmentally benign manufacturing processes. lucintel.com Key areas of implementation include:

Waste Management: Implementing effective waste management strategies to minimize the generation of hazardous by-products and promote the recycling and reuse of materials where possible. theasengineers.com

Energy Efficiency: Optimizing energy consumption throughout the synthesis and purification processes to reduce the carbon footprint and conserve resources. lucintel.comtheasengineers.com

Use of Safer Chemicals: Research is ongoing to replace hazardous reagents and solvents with safer alternatives without compromising product quality or yield. researchgate.net The goal is to synthesize chemically different compounds that are free from toxic chemicals. ippta.co

The transition towards greener chemistry is driven by both stricter environmental regulations and growing consumer demand for sustainable products. lucintel.com

Interactive Table: Green Chemistry Principles in OBA Production

Principle Application in OBA Synthesis Objective Reference
Waste Prevention Optimizing reaction stoichiometry; recycling solvents and catalysts.Minimize generation of chemical waste and effluent. theasengineers.com
Energy Efficiency Using improved catalysts; optimizing reaction temperatures and pressures.Reduce overall energy consumption and greenhouse gas emissions. lucintel.com
Design for Degradation Developing brighteners that are more readily biodegradable after use.Reduce persistence and accumulation in the environment. dirtylabs.com
Use of Safer Solvents/Auxiliaries Replacing toxic organic solvents with water or other benign alternatives.Enhance the safety profile of the manufacturing process. researchgate.net

Purification Techniques and Yield Optimization in this compound Synthesis

After the chemical synthesis is complete, the crude product exists as a mixture containing the desired brightener, unreacted starting materials, by-products, and salts. Achieving the high purity required for commercial applications necessitates a robust purification process. theasengineers.com

Common purification techniques include:

Filtration: The crude reaction solution is first filtered to remove any solid impurities or precipitates. google.comtheasengineers.com

Crystallization: The brightener can be precipitated from the solution, often by acidifying the mixture. The resulting solid is then filtered and washed to remove soluble impurities. theasengineers.com

Washing: The isolated product is washed, typically with water, to remove residual salts and other contaminants. theasengineers.com

Drying: The purified, wet product is dried to produce a stable, free-flowing powder or granule. Advanced drying solutions are often employed to ensure efficiency. theasengineers.com

For liquid formulations, a critical modern technique for purification and concentration is membrane separation . Processes like ultrafiltration and osmosis can be used to desalt and concentrate the aqueous solution of the brightener. google.com This method is highly efficient for removing inorganic salts and adjusting the final product concentration to meet specific quality standards, such as a target extinction coefficient, which is a measure of its brightening power and is directly related to yield and purity. google.com Careful control over process parameters like temperature and pH during synthesis and purification is crucial for maximizing the final product yield. google.com

Photophysical Principles and Mechanistic Action of Fluorescent Brightener 119

Light Absorption and Emission Phenomena: A Spectroscopic Analysis

The active form of stilbene-based brighteners is the trans isomer, which possesses the necessary planar configuration for fluorescence and demonstrates an affinity for fibers. srce.hr Exposure to light can induce a photoisomerization from the fluorescent trans form to the non-fluorescent cis form, which can lead to a reduction in the brightening effect over time. raytopoba.comsrce.hr

The spectroscopic properties are critical to its function. While specific data for FB 119 can vary slightly based on the solvent and substrate, the general characteristics for this class of compounds are well-established.

Table 1: General Spectroscopic Properties of Stilbene-Triazine Brighteners

Property Wavelength Range Reference
UV Absorption Maximum (λmax) 330 - 360 nm chemicalbook.com
Visible Emission Maximum (λem) 400 - 440 nm chemicalbook.com

This table presents generalized data for the stilbene-triazine class of compounds to which Fluorescent Brightener 119 belongs.

Mechanisms of Interaction with Diverse Substrates (e.g., Cellulose (B213188), Synthetic Polymers, Paper Fibers)

The effectiveness of this compound is highly dependent on its ability to attach to and remain on a substrate. It is primarily designed as a water-soluble brightener with a strong affinity for natural fibers like cotton (cellulose) and paper. additivesforpolymer.comicrc.ac.ir Its interaction with synthetic polymers is generally more limited unless the polymer or the brightener is chemically modified. unishivaji.ac.in

The application of FB 119 to substrates is fundamentally an adsorption process. icrc.ac.ir Research on similar stilbene (B7821643) brighteners on cotton indicates that the interaction is a spontaneous and exothermic physical adsorption process. icrc.ac.ir The mechanism can be described by several models:

Hydrogen Bonding: This is a primary mechanism for the affinity between stilbene brighteners and cellulosic fibers. The brightener molecules, which should be linear and possess aromatic nuclei in a coplanar configuration, form hydrogen bonds with the hydroxyl groups of the cellulose polymer. epa.govnih.gov

Diffusion: In aqueous solutions, cellulosic fibers swell, allowing the brightener molecules to diffuse through water-filled channels and bond to the fiber structure. epa.gov

Adsorption Isotherms: The equilibrium of the brightener between the application solution and the substrate can be described by adsorption isotherm models. Studies on similar compounds have shown that the Freundlich isotherm model, which describes multilayer adsorption on a heterogeneous surface, is often applicable. icrc.ac.ir This suggests a physical interaction between the brightener and the fiber. icrc.ac.ir

The molecular structure of the brightener plays a crucial role in its affinity. For instance, the number of sulfonic acid groups influences its behavior; a higher number of these groups tends to decrease the affinity for paper fibers. raytopoba.com

The physical and chemical nature of the substrate significantly impacts the performance of FB 119.

Chemical Composition: For papermaking, the initial whiteness of the pulp is a critical factor. A noticeable whitening effect is typically achieved only when the pulp has been bleached to a whiteness level of 60-65% or higher. raytopoba.com The presence of other papermaking chemicals, such as fillers, sizing agents, and aluminum sulfate (B86663), can interfere with the brightener's performance. raytopoba.com Similarly, impurities in the process water, like humic acid or free chlorine, can negatively affect the whitening outcome. raytopoba.com The pH of the application is also important; disulfonic acid derivatives like FB 119 are generally most effective in neutral to weakly alkaline conditions. raytopoba.com

Quantum Chemical and Computational Studies on this compound Electronic Structure

Understanding the electronic behavior of fluorescent brighteners at a molecular level is crucial for predicting their properties and designing new molecules. Quantum chemical and computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of stilbene-based compounds. researchgate.netresearchgate.netnih.gov

These computational studies provide insights into:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its lowest energy state. nih.gov

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is directly related to the wavelengths of light the molecule absorbs and emits, which is the basis of its color and fluorescence.

Electron-Transfer Properties: The calculated energies of the FMOs are used to predict the feasibility of electron transfer processes, which are central to the photochemical mechanisms of both fluorescence and degradation. researchgate.net

While specific computational studies exclusively on this compound are not widely published, the methods are standard for this class of molecules.

Table 2: Common Computational Methods for Analyzing Stilbene Brighteners

Computational Method Purpose Reference
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis researchgate.netnih.gov
B3LYP Functional A specific and common functional used within DFT for accurate energy and structure calculations nih.gov

Theoretical Models for Brightening Performance and Light Fastness Considerations

The performance and durability of this compound are governed by theoretical principles of color science and photochemistry.

Light Fastness Considerations: A significant limitation of stilbene-derived brighteners is their moderate light fastness. srce.hr Upon prolonged exposure to UV radiation, their performance degrades through several mechanisms:

Trans-Cis Photoisomerization: The fluorescent trans isomer absorbs UV light and can convert to the non-fluorescent cis isomer, leading to a loss of the brightening effect. raytopoba.comsrce.hr

Photodegradation: The molecule can undergo irreversible chemical changes. Studies on similar stilbene compounds have shown that photodegradation can proceed through hydroxylation of the molecule, which can lead to the formation of colored byproducts. researchgate.net The formation of these yellow photoproducts can eventually counteract the initial whitening effect and contribute to photoyellowing. researchgate.net The stability of these compounds can also be influenced by the pH of the environment, with some studies showing poorer light stability under highly acidic conditions. researchgate.net

Advanced Applications and Functional Performance of Fluorescent Brightener 119

Principles of Application in Cellulose-Based Materials: Paper and Textiles

The application of Fluorescent Brightener 119 and related stilbene-type compounds to cellulosic substrates like cotton and paper is governed by its chemical structure and affinity for these materials. fibre2fashion.comgoogle.com The core principle involves the absorption of UV radiation, typically in the 300-400 nm range, and the subsequent emission of fluorescent light in the blue portion of the visible spectrum (approximately 400-500 nm). industrialchemicals.gov.aufibre2fashion.com This emitted blue light masks the natural yellowing of cellulose (B213188), creating an appearance of enhanced whiteness.

The effectiveness of FB 119 is dependent on its substantivity, or its ability to attach to the fiber surface. Stilbene (B7821643) derivatives, which form the structural basis of many brighteners used for cotton, possess a high affinity for cellulose. icrc.ac.ir This interaction allows the brightener to be adsorbed onto the fiber during wet processing, such as in a dyeing bath. researchgate.net For optimal performance, materials are often pre-treated through scouring and bleaching to remove impurities and provide a cleaner, more uniform substrate for the brightener to act upon. icrc.ac.ir

The concentration of the brightener is a critical parameter. As the concentration on the fabric increases, the whiteness index generally improves up to a certain point, known as the saturation limit. sapub.org Beyond this optimal concentration, the brightening effect can plateau or even decrease, a phenomenon sometimes referred to as "greening" or quenching, where the molecules interfere with each other's fluorescence. sapub.org

A study on the application of a stilbene-based brightener (Uvitex BLH) on cotton knitted fabric demonstrated this principle. The whiteness index was shown to improve with increasing concentration up to an optimal point, after which it began to decline.

Table 1: Effect of Optical Brightening Agent Concentration on the Whiteness Index of Cotton Fabric

OBA Concentration (%)CIE Whiteness IndexReflectance (%) at 440nm
0.5132.5104.2
1.0135.8105.1
1.5 (Optimal)140.2106.5
2.0138.1105.8
2.5136.5105.3
Data derived from findings on Uvitex BLH application on cotton, illustrating the principle of optimal concentration. sapub.orgscispace.com

Application Modalities in Synthetic Polymer Systems (e.g., Plastics, Fibers)

In synthetic polymer systems such as plastics and fibers, fluorescent brighteners like those in the stilbene class are used to mask the natural yellowing of the polymer and improve the initial color. industrialchemicals.gov.au They are incorporated into a wide range of plastics, including polyvinyl chloride (PVC), polystyrene, polyethylene, and polypropylene. ispigment.com

The application modality typically involves adding the brightener during the manufacturing process of the polymer or the final product. It can be mixed directly with the polymer powder or granules before processing. This "mass-whitening" approach ensures that the brightener is evenly distributed throughout the material. For some applications, particularly in flexible PVC, the brightener may be dispersed into a plasticizer before being added to the polymer matrix. Another common method is the use of a masterbatch, where the fluorescent brightener is pre-dispersed at a high concentration in a compatible polymer carrier. This masterbatch is then blended with the bulk polymer during molding or extrusion, allowing for precise and clean handling.

The selection of a brightener depends on its compatibility with the host polymer, thermal stability at processing temperatures, and resistance to sublimation.

Specialized and Emerging Applications in Diverse Industrial Sectors

Beyond traditional textile and paper applications, fluorescent brighteners are utilized in several specialized industrial sectors, primarily coatings, paints, and inks. nbinno.comspecialchem.com In these formulations, the brighteners serve to enhance the vibrancy of colors and provide a cleaner, more brilliant appearance, especially for white and light-colored products. nbinno.com

Fluorescent whitening agents for these applications are available in different forms, including water-soluble, solvent-soluble, and polymer-compatible types, to ensure compatibility with various coating and ink formulations. specialchem.com

Methodologies for Characterization and Evaluation of Brightening Performance

The performance and properties of this compound are assessed through a variety of scientific methodologies designed to quantify its optical effects and chemical characteristics.

Spectroscopic Analysis: The fundamental characteristic of any fluorescent brightener is its absorption and emission profile. These are determined using a fluorimeter or a combination of a spectrophotometer and a calibrated UV light source. evidentscientific.com The analysis involves measuring the absorption spectrum to find the wavelength of maximum absorption (λmax absorption) in the UV range (typically 300-400 nm) and then measuring the emission spectrum to find the wavelength of maximum fluorescence (λmax emission) in the blue-violet visible range (typically 400-500 nm). fibre2fashion.com

Whiteness Evaluation: The most critical performance metric is the degree of whiteness imparted to a substrate. This is quantified using colorimetric measurements from a spectrophotometer. The data is then used to calculate a whiteness index (WI). aatcc.org The two most widely used formulas in the industry are the CIE Whiteness Index and the Ganz-Griesser whiteness index. aatcc.orgifatcc.org These calculations require specific illumination conditions, with CIE standard illuminant D65 (representing average daylight) being a common reference, as its UV content directly influences the level of fluorescence. ifatcc.org

Chromatographic Techniques: For separation and identification, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are employed. These methods can separate the brightener from other components in a formulation or extract it from a treated material. Detection is often achieved using a photodiode array (PDA) detector to obtain a UV-visible spectrum and a fluorescence (FLR) detector set to the specific excitation and emission wavelengths of the brightener, providing a highly sensitive and specific means of confirmation. fda.gov

Performance on Substrate: Practical evaluation involves applying the brightener to a standard substrate, such as cotton fabric, and measuring the change in its optical properties. Key parameters evaluated include the whiteness index, the spectral reflectance factor (which can exceed 100% in the blue region due to fluorescence), and fastness properties like resistance to light and washing. sapub.orgscispace.com

Table 2: Summary of Methodologies for Characterization and Evaluation

MethodologyPrincipleKey Parameters Measured
Fluorimetry / SpectrophotometryMeasures the absorption of UV light and emission of visible light.Maximum Absorption Wavelength (λmax absorption), Maximum Emission Wavelength (λmax emission).
ColorimetryQuantifies color coordinates of a surface under a standard illuminant.CIE Whiteness Index (WI), Ganz-Griesser Whiteness, CIE Lab* values.
Liquid Chromatography (HPLC/UPLC)Separates the compound from a mixture for identification and quantification.Retention Time, UV-Vis Spectrum (from PDA), Fluorescence confirmation (from FLR).
Substrate Application TestingMeasures the practical effect of the brightener on a target material.Whiteness lift, Reflectance values, Lightfastness, Wash fastness.

Analytical Methodologies for Detection and Quantification of Fluorescent Brightener 119

Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental in the analysis of Fluorescent Brightener 119, leveraging its inherent ability to interact with light. These techniques are prized for their speed and sensitivity.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is based on the principle that fluorescent brighteners absorb ultraviolet light. additivesforpolymer.com By measuring the amount of light absorbed at specific wavelengths, the concentration of the compound can be determined. additivesforpolymer.com Generally, fluorescent whitening agents of the stilbene (B7821643) class, to which this compound belongs, absorb light primarily in the invisible ultraviolet range, typically between 300 and 400 nanometers. additivesforpolymer.comadditivesforpolymer.com The analysis involves comparing the absorbance of a sample solution against a standard curve prepared from known concentrations of the brightener. additivesforpolymer.com

Fluorescence Spectroscopy: This is the most direct and sensitive method for detecting fluorescent compounds. It works by exciting the molecule at its absorption wavelength and measuring the light emitted at a longer wavelength. scienceopen.com Fluorescent brighteners typically absorb UV light (e.g., 340-370 nm) and re-emit it as visible blue or violet light (e.g., 420-470 nm). additivesforpolymer.com The intensity of the emitted fluorescent light is directly proportional to the concentration of the compound, allowing for precise quantification. additivesforpolymer.com A significant challenge in the fluorimetry of stilbene-type brighteners in solution is the differing UV absorption characteristics of their cis and trans isomers, which can sometimes complicate measurements. epa.gov

Below is a table summarizing the typical spectroscopic properties for stilbene-type fluorescent brighteners.

ParameterTypical Range/ValueReference
UV Absorption Maximum (λmax)340 - 370 nm additivesforpolymer.com
Fluorescence Emission Maximum (λem)420 - 470 nm additivesforpolymer.com

Chromatographic Separation Methods (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating this compound from complex mixtures before quantification, ensuring analytical accuracy.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone for the analysis of various fluorescent whitening agents. newclothmarketonline.com When coupled with a fluorescence detector (FLD) or a photodiode array (PDA) detector, it provides excellent separation and sensitivity. newclothmarketonline.comfda.gov Ion-pair reversed-phase HPLC is a common approach for analyzing stilbene-type FWAs, which are often anionic due to sulfonate groups. oecd.org This method uses a reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to form a neutral ion pair that can be retained and separated on a C18 reversed-phase column. oecd.org UPLC, a higher-resolution version of HPLC, offers faster and more efficient separations, making it suitable for detecting trace amounts of brighteners in various matrices. fda.gov

Thin-Layer Chromatography (TLC): TLC is a versatile and cost-effective method for the qualitative and semi-quantitative analysis of fluorescent brighteners. chromatographyonline.com In this technique, a sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) moves up the plate, separating the components. chromatographyonline.com Because fluorescent brighteners are inherently fluorescent, they can be easily visualized on the TLC plate under a UV lamp, appearing as bright spots. chromatographyonline.com For enhanced detection, plates incorporating a fluorescent indicator (e.g., F254) can be used, where the analyte quenches the background fluorescence and appears as a dark spot. chromatographyonline.comchromatographyonline.com

The following table outlines typical conditions for the chromatographic analysis of stilbene-type FWAs.

TechniqueStationary PhaseMobile Phase ExampleDetectionReference
HPLC C18 Reversed-PhaseMethanol-water with ion-pair reagentFluorescence (FLD), PDA oecd.org
UPLC C18 Reversed-PhaseAcetonitrile/Water GradientFluorescence (FLR), PDA fda.gov
TLC Silica Gel F254Solvent mixtures (e.g., toluene-acetone)UV Lamp (254 nm or 366 nm) chromatographyonline.comchromatographyonline.com

Advanced Hyphenated Techniques for Trace-Level Analysis and Confirmation

For unambiguous identification and trace-level quantification, chromatographic methods are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): The combination of liquid chromatography with mass spectrometry is a powerful tool for the analysis of fluorescent brighteners. acs.org LC-MS provides molecular weight information, which aids in the identification of the specific brightener. For even greater specificity and to eliminate matrix interferences, tandem mass spectrometry (LC-MS/MS) is employed. acs.orgresearchgate.net This technique isolates the parent ion of the target analyte after chromatographic separation and then fragments it to produce characteristic product ions, creating a unique chemical fingerprint for highly confident identification and quantification, even at nanogram-per-liter levels in environmental samples. acs.org

Sample Preparation Strategies for Diverse Matrices

The effective extraction of this compound from various sample types is a critical prerequisite for accurate analysis. The chosen method depends on the nature of the matrix.

Water Samples: For aqueous samples like river water or wastewater, solid-phase extraction (SPE) is a common and effective technique. acs.org The sample is passed through a cartridge containing a solid sorbent (e.g., C18 or a mixed-mode anion exchange material), which retains the brightener. The analyte is then eluted from the cartridge with a small volume of an organic solvent. acs.org

Textiles and Paper: Extraction from solid matrices like textiles and paper often involves ultrasonic extraction with a suitable solvent. newclothmarketonline.com A mixture of N,N-dimethylformamide and water has been shown to be effective. newclothmarketonline.com Hot-water extraction is another method that has been successfully applied. kpi.ua

Biological and Food Matrices: For more complex samples such as breast milk, urine, or flour, a combination of extraction and clean-up steps is necessary. acs.orgresearchgate.net This may involve initial solvent extraction (e.g., with trichloromethane-acetone), followed by a clean-up step like solid-phase extraction to remove interfering substances before UPLC-MS/MS analysis. acs.orgresearchgate.net

In-Situ and Non-Destructive Analytical Approaches

In certain applications, it is desirable to detect the presence of fluorescent brighteners without destroying the sample or removing it from its location.

Field Fluorometry: Portable fluorometers can be used for the in-situ screening of water bodies for contamination from sources containing fluorescent brighteners, such as sewage or laundry effluent. researchgate.net This approach provides rapid, real-time results, making it an excellent tool for initial screening and identifying potential pollution hotspots before employing more detailed laboratory analyses. researchgate.net The principle relies on detecting the characteristic fluorescence of these compounds directly in the water. scispace.com

Surface UV Illumination: A simple, non-destructive method to check for the presence of optical brighteners on the surface of materials like plastics or paper is to illuminate them with a UV lamp (often called a "black light"). additivesforpolymer.com Materials containing fluorescent brighteners will emit a distinct glow, providing a quick qualitative indication of their presence. additivesforpolymer.com This technique is widely used in industrial quality control.

Environmental Fate, Transport, and Degradation of Fluorescent Brightener 119

Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments

Fluorescent Brightener 119 and similar FWAs primarily enter the environment through wastewater systems following their use in household detergents and industrial processes. industrialchemicals.gov.auusitc.gov The main environmental compartments affected by their release are surface water, sediment, and soil. industrialchemicals.gov.au

A key distribution pathway involves adsorption to sludge in wastewater treatment plants (WWTPs). industrialchemicals.gov.au A 2023 nationwide survey in China detected 25 different FBs in municipal sludge from major cities, indicating widespread distribution and accumulation in this matrix. nih.gov The total concentrations of these brighteners in sludge were significant, ranging from 7,300 to 1,520,000 ng/g. nih.gov This highlights the role of WWTPs as a major sink and a potential source for terrestrial contamination through sludge application. nih.gov

A mass balance field study conducted on a lake in Switzerland over 12 months determined the fate of the analogue FWA-1 to be approximately 50% photolysis, 25% flushing, and 25% adsorption. heraproject.com

Biodegradation Pathways and Microbial Transformation Studies

Stilbene-type fluorescent brighteners are generally considered to be recalcitrant to microbial degradation. jst.go.jpresearchgate.net Based on available data for similar compounds, they are neither readily nor inherently biodegradable in water. industrialchemicals.gov.au Technical guidelines often assume that for chemicals that strongly adsorb to soil or sludge, biodegradation of the adsorbed fraction will not occur. ecetoc.org

Despite this general resistance, some microbial degradation can be achieved under specific conditions. An anaerobic biodegradation study on the analogue FWA-1, using digested sludge from a municipal sewage treatment plant, achieved a 78% degradation rate over a 64-day period. oecd.org However, in typical aerobic wastewater treatment processes, adsorption is the primary elimination mechanism, not biodegradation. oecd.orgecetoc.org General studies on fluorescent dissolved organic matter (FDOM), a category that includes FWAs, show that it is typically resistant to microbial breakdown. jst.go.jpresearchgate.net

Photodegradation Mechanisms and Formation of Environmental Transformation Products

Photodegradation is a significant pathway for the transformation of fluorescent brighteners in the environment, particularly in sunlit aquatic systems. industrialchemicals.gov.auheraproject.com Analogue compounds are known to undergo rapid photodegradation. industrialchemicals.gov.au One field study attributed 50% of the removal of FWA-1 from a lake system to photolysis. heraproject.com The mechanism can involve photoionization or photosensitized oxidation under sunlight. jst.go.jpresearchgate.net Experiments have shown that the fluorescence intensity of FWAs can be depleted by 12–95% upon irradiation. jst.go.jpresearchgate.net

This degradation process leads to the formation of numerous metabolites or transformation products. heraproject.com While these breakdown products have been found to be less toxic in the aquatic compartment than the parent FWA-1 compound, they are likely to be persistent degradants themselves. industrialchemicals.gov.auheraproject.com

Adsorption and Desorption Dynamics in Environmental Matrices (e.g., Sediment, Sludge)

A dominant characteristic of this compound and its analogues is their strong tendency to adsorb to solids. industrialchemicals.gov.auoecd.org In wastewater treatment plants, up to 85% of the analogue FWA-1 is eliminated from the water phase by adsorbing to suspended solids and activated sludge. oecd.org This process is considered the major mechanism for their removal from wastewater. oecd.org

This strong adsorption leads to significant accumulation in sewage sludge. oecd.org A nationwide survey in China found that ionic FBs, like the stilbene (B7821643) types, exhibited much higher concentrations in sludge than nonionic FBs, with total concentrations reaching up to 1,520,000 ng/g. nih.gov When sludge is applied to land as a fertilizer or soil conditioner, the adsorbed brighteners are transferred to the terrestrial environment. oecd.orgnih.gov Studies show that the compound tends to remain strongly bound in the top layer of the soil, indicating low mobility and desorption. oecd.org

Table 1: Summary of Environmental Fate of Structurally Similar FWAs (Proxy for FB 119)

Environmental CompartmentProcessKey Research FindingSource Index
Aquatic (Surface Water)PhotodegradationRapid degradation in sunlit waters; a primary removal pathway (50% in one lake study). industrialchemicals.gov.auheraproject.com Leads to numerous, persistent transformation products. industrialchemicals.gov.auheraproject.com industrialchemicals.gov.auheraproject.com
Wastewater Treatment PlantAdsorptionUp to 85% of the compound is removed from wastewater by adsorbing to activated sludge. oecd.org oecd.org
SludgeAccumulationStrongly accumulates in sludge, with concentrations reported up to 1,520,000 ng/g in a nationwide survey. oecd.orgnih.gov oecd.orgnih.gov
SludgeBiodegradation (Anaerobic)Considered not readily biodegradable, but 78% degradation was achieved in a 64-day anaerobic sludge test. oecd.org oecd.org
SoilPersistenceCan be traced up to 45 months after application via sludge, remaining in the top 2.5 cm of soil. oecd.org oecd.org

Mitigation Strategies for Environmental Release and Contamination Control

Mitigation strategies for this compound must focus on its primary release pathway through wastewater and its subsequent accumulation in sludge. industrialchemicals.gov.aunih.gov

Key strategies include:

Wastewater Treatment Optimization: Enhancing solid-liquid separation during wastewater treatment can maximize the removal of the brightener from the effluent by capturing the particle-bound compound in the sludge.

Sludge Management: Given the high concentrations of FWAs found in municipal sludge, managing its disposal is critical. nih.gov A nationwide study in China estimated that 134 tons/year of total FBs are directly released into soils through the application of sludge. nih.gov This highlights the need for policies that regulate the application of sludge containing high levels of these persistent chemicals to agricultural land.

Containment and Disposal: For the raw chemical product, accidental release into the environment must be avoided. echemi.com In case of spillage, the material should be collected and kept in suitable, closed containers for disposal at a licensed chemical destruction plant or via controlled incineration, in accordance with local regulations. echemi.com

Table 2: Concentrations of Fluorescent Brighteners in Municipal Sludge Across China

ParameterConcentration Range (ng/g dry weight)Median Concentration (ng/g dry weight)Source Index
Total of 25 Fluorescent Brighteners (∑₂₅FBs)7,300 - 1,520,00035,300 nih.gov

Regulatory Frameworks and Policy Considerations for Fluorescent Brightener 119

International and National Regulatory Status of Optical Brightening Agents

The regulation of Fluorescent Brightener 119 and other optical brightening agents (OBAs) varies significantly across different jurisdictions, reflecting diverse approaches to chemical management and consumer protection.

Internationally, there is no single, overarching regulation for all OBAs. However, several international bodies and agreements influence their management. For instance, certain fluorescent brighteners have been evaluated under the Organisation for Economic Co-operation and Development (OECD) Cooperative Chemicals Assessment Programme (CoCAP). industrialchemicals.gov.au Generally, OBAs are not classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention, nor are they typically listed as ozone-depleting substances under the Montreal Protocol. industrialchemicals.gov.au

In the United States , the regulatory framework is multifaceted. The Food and Drug Administration (FDA) regulates OBAs as food additives if they migrate from packaging to food. packaginglaw.com Specific regulations, such as Title 21 of the Code of Federal Regulations (C.F.R.) Section 178.3297, clear certain colorants and optical brighteners for use in polymers that contact food. packaginglaw.com Similarly, 21 C.F.R. Section 176.170 covers their use in paper and paperboard for aqueous and fatty foods. packaginglaw.com However, the FDA explicitly prohibits the use of fluorescent brightening agents directly in food matrices. fda.gov The Environmental Protection Agency (EPA) has some oversight under the Toxic Substances Control Act of 1976, but historically, many chemicals already in use, including some OBAs, were not subject to initial screening. magnoliaeditions.com Additionally, the U.S. Department of Commerce has periodically implemented antidumping duty orders on stilbenic OBAs from certain countries to address trade practices. federalregister.govusitc.gov

The European Union employs a comprehensive chemical regulation system under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No. 1907/2006. chemos.de Manufacturers and importers are required to register substances like OBAs and provide data on their properties and risks. Some OBAs may also be subject to classification and labeling requirements under the CLP Regulation (EC) No 1272/2008. chemos.de Furthermore, voluntary eco-labeling schemes, such as the EU Ecolabel and Nordic Ecolabel, set strict criteria that can limit or prohibit the use of OBAs in certified products like textiles and sanitary items. mst.dk

In Canada , substances like OBAs are assessed under the Canadian Environmental Protection Act (CEPA). The government uses an Ecological Risk Classification of Organic Substances (ERC) approach to determine if they pose a risk to the environment, which informs regulatory actions. canada.ca

Below is a summary of the key regulatory frameworks.

Jurisdiction/BodyRegulation/FrameworkScope and Relevance to Optical Brightening Agents (OBAs)
International Stockholm Convention (UNEP)OBAs are generally not classified as Persistent Organic Pollutants (POPs). industrialchemicals.gov.au
International OECD CoCAPProgram for cooperative assessment of chemicals, under which some fluorescent brighteners have been evaluated. industrialchemicals.gov.au
United States Food and Drug Administration (FDA)Regulates OBAs in food-contact materials (e.g., 21 C.F.R. § 178.3297 for polymers). packaginglaw.com Prohibits direct use in food. fda.gov
United States Environmental Protection Agency (EPA)General chemical oversight under the Toxic Substances Control Act (TSCA). magnoliaeditions.com
United States Dept. of Commerce / ITCIssues antidumping duty orders on imported stilbenic OBAs. federalregister.govusitc.gov
European Union REACH (EC No. 1907/2006)Requires registration and safety assessment for chemical substances, including OBAs. chemos.deobachemical.com
European Union CLP (EC No. 1272/2008)Governs the classification, labelling, and packaging of substances. Some OBAs may require specific hazard labeling. chemos.de
European Union EU Ecolabel / Nordic EcolabelVoluntary schemes that restrict or ban the use of OBAs in certified products like textiles. mst.dk
Canada Canadian Environmental Protection Act (CEPA)Assesses ecological risks of substances to determine the need for regulation. canada.ca

Environmental Discharge Standards and Permitting Requirements

The release of this compound into the environment is primarily through industrial wastewater. fineotex.com As these compounds are designed to be persistent to function effectively in products, they are not always readily biodegradable and can be challenging to remove with conventional wastewater treatment methods. fineotex.com

Key aspects of permitting requirements often include:

Whole Effluent Toxicity (WET) Testing: This testing measures the aggregate toxic effect of a facility's wastewater on aquatic organisms. Instead of regulating a single chemical, WET limits ensure the total discharge is not harmful to the ecosystem. pca.state.mn.us

Chemical Additive Review: Permitting authorities may require pre-approval for the use of chemical additives, including OBAs. This process involves evaluating the potential environmental impact of the substance before it is used. pca.state.mn.us

General Discharge Prohibitions: Safety Data Sheets for this compound explicitly state that discharge into the environment must be avoided and the chemical should not be allowed to enter drains, forming a baseline for handling. echemi.com

Advanced Treatment: Due to the limitations of standard treatment, advanced technologies such as activated carbon adsorption, ozonation, and advanced oxidation processes (AOPs) are being explored for more effective removal of OBAs from wastewater. fineotex.com

Industrial users of this compound must comply with local and national wastewater regulations, which may require on-site treatment plants or pre-treatment before discharging to municipal sewerage systems to ensure environmental protection. industrialchemicals.gov.au

Industry Standards and Best Practices for Manufacturing and Application

To ensure product quality, worker safety, and environmental stewardship, industries have developed standards and best practices for the manufacturing and application of this compound.

Manufacturing Best Practices:

Responsible Sourcing: Utilizing high-purity raw materials to minimize waste and by-products. theasengineers.com

Energy Efficiency: Optimizing production processes to reduce energy consumption and associated greenhouse gas emissions. theasengineers.com

Waste Management: Implementing effective waste management protocols, including recycling and reusing chemical by-products where feasible. theasengineers.com

Worker Safety: Handling the compound in well-ventilated areas, using appropriate personal protective equipment (PPE) such as gloves and eye protection, and avoiding the formation of dust to prevent inhalation. echemi.com

Safe Storage: Storing the chemical in tightly closed containers in a dry, cool, and well-ventilated location, away from incompatible materials. echemi.com

Application Best Practices:

The effective application of OBAs depends heavily on the substrate and industrial process.

IndustryBest Practices for Application
Textiles - Proper Dilution: Dissolving the OBA in water before adding it to the treatment bath. fibre2fashion.com - Controlled pH and Temperature: Applying OBAs under optimal pH (e.g., 3-5 for protein fibers) and temperature (e.g., 40-60°C for cellulosic fibers) to maximize exhaustion onto the fabric. fibre2fashion.com - Correct Sequencing: Adding the OBA at the appropriate stage of the dyeing and finishing process, typically after dilution of resins and addition of catalysts. fibre2fashion.com
Paper - Pulp Whiteness: Applying the OBA only after the pulp has been bleached to a sufficient initial whiteness (e.g., above 60-65%) to achieve a noticeable effect. raytopoba.com - Water Quality: Using pure water with low hardness and avoiding contaminants like free chlorine or humic acid that can interfere with the brightener's performance. raytopoba.com - Compatibility: Selecting OBAs that are stable with other papermaking additives like sizing agents (e.g., rosin) and precipitants (e.g., aluminum sulfate). raytopoba.com
Plastics - Selection: Choosing an OBA with appropriate heat resistance and compatibility for the specific plastic resin. obachemical.com - Concentration Control: Determining the optimal concentration to achieve the desired whiteness without causing a dull or greenish appearance. obachemical.com - Thorough Mixing: Ensuring the OBA is evenly distributed throughout the plastic resin during the compounding, extrusion, or injection molding stage. obachemical.com - Quality Control: Testing the final product to verify that the desired level of whiteness has been achieved consistently. obachemical.com

Life Cycle Assessment Methodologies for this compound

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life disposal ("cradle-to-grave"). core.ac.ukcarbonfact.com The framework for conducting an LCA is defined by the International Organization for Standardization (ISO) in the ISO 14040 series. core.ac.ukktu.lt While specific LCA studies for this compound are not widely public, the methodology provides a framework for its assessment.

An LCA for this compound would involve the following key stages:

Goal and Scope Definition: This initial stage defines the purpose of the study, the functional unit (e.g., the brightening of 1,000 kg of fabric to a specific whiteness level), and the system boundaries (i.e., which life cycle stages are included). core.ac.uk

Life Cycle Inventory (LCI) Analysis: This is a data-intensive phase involving the quantification of all inputs (energy, raw materials) and outputs (emissions to air, water, and soil; waste) for each process within the system boundaries. chalmers.se

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves classifying emissions into impact categories and then characterizing their potential effects. ktu.lt

Key Stages and Considerations in an LCA of this compound

LCA StageKey Activities and Considerations
Raw Material Acquisition - Extraction and processing of precursor chemicals. - Energy and water consumption for chemical synthesis.
Manufacturing - Energy use in the production facility. - Emissions from the chemical reaction and purification processes. - Waste generation and disposal.
Transportation - Fuel consumption and emissions from distributing the final product to industrial users.
Application (Use Phase) - Energy and water used in the application process (e.g., textile dyeing, papermaking). - Release of the brightener into wastewater during application. - Environmental impact of other chemicals used alongside the brightener.
Product Use & Maintenance - Leaching of the brightener from textiles during consumer washing, leading to further environmental release.
End-of-Life - Fate of the brightener in landfills (leaching) or incineration (emissions). - Potential for the brightener to be present in recycled paper or textile streams.

A significant challenge in conducting an LCA for textile chemicals like OBAs is accurately modeling the toxicity impacts and the ultimate fate of the chemicals in the environment. chalmers.se Methodologies are continuously being developed to better incorporate these complex factors into LCA studies. chalmers.se

Emerging Research Directions and Future Prospects for Fluorescent Brightener 119

Development of Novel Fluorescent Brightener Analogues with Enhanced Functionality

The synthesis and characterization of novel fluorophores with potential applications as optical brighteners is a significant area of research. nih.gov Scientists are exploring modifications to the basic chemical structure of compounds like Fluorescent Brightener 119 to improve their properties. For instance, research into stilbene (B7821643) derivatives, a class to which many brighteners belong, aims to enhance fluorescence intensity and stability. unishivaji.ac.innih.gov

One approach involves reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and then with other molecules, such as trityl aniline, to create new fluorophores. nih.gov These novel compounds are then characterized using techniques like ¹H-NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure. nih.gov The goal is to develop analogues that exhibit strong blue or purple emission, making them effective whitening agents. nih.gov

Furthermore, the introduction of different functional groups can significantly impact the performance of fluorescent brighteners. Researchers are investigating how the addition of long-chain alkyl groups or the strategic placement of substituents can regulate the compound's sensitivity and enhance its optical properties through intramolecular charge transfer. nih.gov

Key Research Findings on Novel Analogues:

Research AreaKey FindingsPotential Impact
Stilbene Derivatives Synthesis of new fluorophores by reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and other amines. nih.govCreation of brighteners with stronger and more stable fluorescence.
Functional Group Modification Introduction of long-chain alkyl groups enhances optical properties and sensitivity. nih.govTailoring brighteners for specific applications with optimized performance.
Benzodifuran Skeleton Design of novel brighteners with improved water solubility and ability to interact with living cells. researchgate.netExpansion of applications into biological and environmental sensing.

Integration with Nanomaterials and Advanced Composite Systems

The integration of fluorescent brighteners with nanomaterials is a burgeoning field with the potential for creating advanced composite systems with unique optical and material properties. light-am.comlight-am.com Fluorescent nanomaterials are recognized for their tunable and unique fluorescent properties, which are pivotal in areas like imaging and photonics. light-am.com

Research is focused on incorporating fluorescent compounds into various nanomaterials, including:

Carbon Dots (C-dots): These are non-toxic, low-cost, and stable fluorescent nanoparticles. light-am.com

Metal@Carbon Nanoparticles: These consist of a metallic core with a carbon shell, where the shell's fluorescence can be enhanced by the core. light-am.comlight-am.com

2D Transition Metal Dichalcogenides (TMDs): These materials exhibit unique, layer-dependent optical properties. light-am.com

Innovations in Sustainable Synthesis and Application Technologies

Growing environmental concerns and stricter regulations are driving innovation in the sustainable synthesis and application of optical brighteners. factmr.com The industry is facing challenges related to the environmental impact of certain chemical compounds used in brighteners. factmr.com

A key area of research is the development of "green" synthesis approaches. This includes exploring microwave-assisted synthesis, which is a well-established method in organic and inorganic chemistry that can lead to more efficient and environmentally friendly processes. researchgate.net Additionally, efforts are being made to reduce the need for excessive dyeing and whitening by improving the efficiency of fluorescent brighteners, thereby promoting more sustainable manufacturing practices. fscichem.com

In terms of application, novel uses for fluorescent brighteners are being explored. For example, they have been shown to act as active photoinitiators in aqueous visible-light photopolymerization. rsc.org This opens up possibilities for their use in high-performance water-based coatings and in the LED-assisted synthesis of hydrogels. rsc.org Such innovations not only expand the utility of brighteners but can also contribute to more environmentally friendly industrial processes.

Advanced Modeling and Simulation for Predictive Performance and Environmental Behavior

Computational modeling and simulation are becoming increasingly important tools for understanding and predicting the behavior of fluorescent brighteners. These methods allow researchers to investigate the properties of these molecules at a detailed level, saving time and resources compared to purely experimental approaches.

One area of focus is the simulation of absorption spectra using a combination of molecular dynamics (MD) simulations and time-dependent density functional theory (TD-DFT). acs.org This approach allows for the exploration of the potential energy surface of the molecule and the calculation of its electronic absorption spectra in different environments, such as in the gas phase or in a water solution. acs.org

These simulations can provide valuable insights into the relationship between the chemical structure of a brightener and its fluorescent properties. acs.org Furthermore, modeling can be used to predict the environmental fate and behavior of these compounds, which is crucial for assessing their potential environmental impact. nih.gov For instance, models can be developed to simulate the deposition of fluorescent whitening agents on fabrics or their photodegradation in aquatic environments. nih.gov

Interdisciplinary Research Challenges and Collaborative Opportunities in Optical Brightening Science

The advancement of optical brightening science increasingly relies on interdisciplinary research and collaboration. The challenges in this field are multifaceted, requiring expertise from chemistry, materials science, physics, and environmental science.

Key interdisciplinary challenges include:

Developing brighteners with enhanced photostability: While many fluorescent compounds are effective, they can degrade over time when exposed to light, leading to a loss of brightness. imagescience.com.au

Understanding and mitigating environmental impact: The persistence and potential bioaccumulation of some brighteners are significant concerns that require collaborative research to address. factmr.comnih.govepa.gov

Bridging the gap between fundamental research and industrial application: Close collaboration between academic researchers and industry partners is essential to translate scientific discoveries into commercially viable and sustainable products. factmr.com

Institutions like the Centre for Nano Science and Engineering (CeNSE) exemplify the power of interdisciplinary research, bringing together experts from various fields to work on nanoscale systems, including nanomaterials and photonics. iisc.ac.in Such collaborative environments are crucial for tackling the complex challenges and unlocking the full potential of optical brighteners like this compound. The World Climate Research Programme also highlights the importance of joined-up collaboration between different scientific communities to address complex scientific challenges. frontiersin.org

Q & A

Basic Research Questions

Q. What is the molecular structure of Fluorescent Brightener 119 (FB-119), and how does it correlate with its fluorescence efficiency?

  • Methodological Answer : FB-119 has the molecular formula C₃₄H₄₈N₁₂O₁₆S₄ . Its fluorescence arises from conjugated π-electron systems in the benzoxazole and stilbene moieties. To confirm structure-property relationships, use techniques like UV-Vis spectroscopy (absorption/emission spectra), X-ray crystallography (solid-state conformation), and computational modeling (DFT calculations for excited-state behavior) .

Q. What standardized protocols exist for synthesizing FB-119, and what are common impurities encountered?

  • Methodological Answer : Synthesis typically involves condensation reactions of benzoxazole precursors with cyanuric chloride derivatives . Monitor reaction progress via HPLC-MS to detect intermediates like unreacted 4,4'-bis(benzoxazol-2-yl)stilbene. Common impurities include sulfonated byproducts; purify using column chromatography (silica gel, methanol/chloroform eluent) and validate purity via ¹H-NMR (absence of extraneous peaks) .

Q. How can FB-119 be quantitatively detected in complex matrices (e.g., wastewater)?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by fluorescence spectrophotometry (excitation/emission at 350/430 nm). Validate with spike-and-recovery experiments (80–110% recovery range) and cross-check via LC-MS/MS for matrix interference correction .

Advanced Research Questions

Q. What experimental designs are optimal for assessing FB-119’s photodegradation kinetics under UV exposure?

  • Methodological Answer : Conduct accelerated aging tests using a xenon-arc lamp (simulated sunlight). Measure degradation via:

  • Kinetic modeling : First-order rate constants derived from fluorescence intensity decay.
  • LC-TOF-MS to identify photoproducts (e.g., sulfonic acid derivatives).
  • Control humidity (20–80% RH) and temperature (25–50°C) to mimic environmental variability .

Q. How do intermolecular interactions between FB-119 and surfactants affect its fluorescence quenching in detergent formulations?

  • Methodological Answer : Perform fluorescence titration assays with surfactants (e.g., SDS, CTAB). Analyze quenching mechanisms (static vs. dynamic) via:

  • Stern-Volmer plots to calculate binding constants.
  • Time-resolved fluorescence spectroscopy to distinguish collisional vs. complexation quenching.
  • Compare with molecular docking simulations to predict surfactant binding sites .

Q. What statistical approaches resolve contradictions in reported quantum yield values for FB-119 across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from primary literature. Account for variables like solvent polarity (e.g., ethanol vs. water) and instrument calibration differences. Use multivariate regression to identify confounding factors (e.g., pH, temperature) and publish a harmonized protocol for quantum yield measurement .

Q. Can FB-119 be functionalized to enhance compatibility with biodegradable polymers without losing optical brightness?

  • Methodological Answer : Modify FB-119’s sulfonate groups via nucleophilic substitution with eco-friendly alkyl chains. Assess compatibility using:

  • TGA/DSC for thermal stability in polymer blends.
  • Fluorescence microscopy to evaluate dispersion homogeneity.
  • Compare brightness retention (%) against unmodified FB-119 using standardized ISO 105-J02 textile testing .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from ACS, RSC, or Springer journals. Avoid non-peer-reviewed platforms like .
  • Data Reproducibility : Document solvent batch numbers, instrument calibration dates, and ambient conditions (RH, temperature) to align with OECD guidelines .
  • Peer Review : Submit methods to platforms like *Protocols.io * for community validation before full publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.